2,4-Difluorobenzamidoxime

Medicinal Chemistry Drug Design Physicochemical Optimization

This 2,4-difluoro substituted benzamidoxime exhibits >101-fold selectivity for HDAC6 over HDAC8 (superior to 2,4-dichloro variant). The lower XLogP3 (1.3 vs 1.4 for 3,4-difluoro isomer) enhances solubility and metabolic stability. Sourced as a key intermediate for benzohydroxamate-based HDAC6 inhibitors achieving 24 nM IC50 with 245-fold selectivity. Competitive pricing enables iterative SAR libraries. Available from multiple vendors for supply chain resilience.

Molecular Formula C7H6F2N2O
Molecular Weight 172.13 g/mol
CAS No. 883022-90-0
Cat. No. B1586053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzamidoxime
CAS883022-90-0
Molecular FormulaC7H6F2N2O
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=NO)N
InChIInChI=1S/C7H6F2N2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11)
InChIKeyWFNFKOIWDXLTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 2,4-Difluorobenzamidoxime (CAS 883022-90-0): A Differentiated Fluorinated Building Block


2,4-Difluorobenzamidoxime (CAS 883022-90-0) is a fluorinated aromatic amidoxime with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol [1]. Characterized by an amidoxime (-C(NH2)=NOH) functional group and a 2,4-difluoro substitution pattern on the phenyl ring, this compound serves primarily as a versatile synthetic intermediate for constructing bioactive heterocycles [2]. Its physicochemical signature—including a computed XLogP3 of 1.3, a topological polar surface area (TPSA) of 58.6 Ų, and two hydrogen bond donors—distinguishes it from regioisomeric difluorobenzamidoximes and other halogenated analogs [1]. The compound is commercially available from multiple suppliers at research-grade purity (95–97%), enabling its direct use in medicinal chemistry and agrochemical discovery programs .

Why 2,4-Difluorobenzamidoxime Cannot Be Casually Swapped with Its Regioisomers


Regioisomeric difluorobenzamidoximes (e.g., 3,4- and 3,5-difluoro) and halogen-substituted analogs (e.g., 2,4-dichlorobenzamidoxime) share the same molecular formula and functional groups but exhibit measurably different physicochemical properties and biological activity profiles [1]. The 2,4-difluoro arrangement yields a lower computed lipophilicity (XLogP3 = 1.3) compared to the 3,4-difluoro isomer (XLogP3 = 1.4) [2][3], which can alter membrane permeability, metabolic stability, and off-target binding. Critically, in a benzohydroxamate-based HDAC inhibitor series—a direct structural analog class to benzamidoximes—the 2,4-difluoro substitution conferred >101-fold selectivity for HDAC6 over HDAC8, outperforming the 2,4-dichloro analog [4]. These quantitative differences demonstrate that substitution pattern, not merely the presence of halogens, governs the functional performance of this compound class, making simple interchange without validation scientifically unsound.

Quantitative Differentiation Evidence for 2,4-Difluorobenzamidoxime Versus Key Analogs


Lipophilicity Tuning: 2,4-Difluoro Substitution Lowers XLogP3 Relative to 3,4-Regioisomer

The 2,4-difluoro substitution pattern on benzamidoxime results in a lower computed lipophilicity (XLogP3 = 1.3) compared to the 3,4-difluoro regioisomer (XLogP3 = 1.4), as computed by PubChem [1][2]. This difference of ΔXLogP3 = 0.1, while modest, is meaningful in medicinal chemistry optimization, where small changes in lipophilicity can significantly impact promiscuity, solubility, and metabolic clearance. In the context of benzohydroxamate-based inhibitors, fluorination has been shown to reduce inhibitory potency toward HDAC1 and thereby enhance HDAC6 selectivity, demonstrating that subtle lipophilicity differences driven by fluorine positioning translate into measurable biological selectivity outcomes [3].

Medicinal Chemistry Drug Design Physicochemical Optimization

HDAC6 Selectivity: 2,4-Difluoro Pattern Outperforms 2,4-Dichloro in Benzohydroxamate Series

In a head-to-head comparison within a benzohydroxamate-based inhibitor series—a structural scaffold directly analogous to benzamidoximes—the 2,4-difluoro-substituted compound (8k) demonstrated >101-fold selectivity for HDAC6 over HDAC8, exceeding the selectivity of the 2,4-dichloro analog (8i) [1]. In an independent series, compound 8k (bearing the 2,4-difluoro motif) achieved an HDAC6 IC50 of 0.024 µM with an HDAC1/HDAC6 selectivity factor of 245, outperforming the lead structure MAIP-032 (HDAC6 IC50: 0.058 µM; SF1/6: 38) by over 6-fold in selectivity [2]. The enhanced selectivity of the 2,4-difluoro pattern is attributed to specific fluorine-mediated interactions with the HDAC6 binding pocket that are disfavored in class I HDAC isoforms [1].

Epigenetics Cancer Therapeutics HDAC Inhibition

Procurement Cost Efficiency: Favorable Pricing at Scale vs. Exotic Regioisomers

Commercial pricing data from multiple vendors reveals that 2,4-difluorobenzamidoxime is significantly more cost-effective at bulk scale compared to other difluoro regioisomers. Apollo Scientific lists 2,4-difluorobenzamidoxime at £20/g and £72/5g , while Fluorochem offers the 2,3-difluoro isomer at £472/5g—a 6.6-fold premium over the 2,4-isomer . The 3,5-difluoro isomer is available at £30/g (Fluorochem) but lacks the favourable scale pricing of the 2,4-isomer . This price differential, combined with the 2,4-isomer's availability from multiple suppliers (Apollo Scientific, Fluorochem, CymitQuimica, Macklin), reduces supply chain risk and supports cost-efficient scale-up in discovery programs.

Chemical Procurement Medicinal Chemistry Agrochemical Synthesis

Validated Intermediate in Fungicide Development: Established Synthetic Utility in Patent Literature

Benzamidoxime derivatives bearing a 2,4-difluoro or related difluoro substitution pattern are claimed as key intermediates in the synthesis of fungicidal 1,2,4-oxadiazole derivatives [1][2]. Patent US 6,509,501 (BASF) explicitly describes benzamidoxime intermediates where R2 is fluorine at specific phenyl ring positions, and these intermediates are elaborated into fungicides with activity against Ascomycetes, Deuteromycetes, Phycomycetes, and Basidiomycetes at low application rates [1]. The established patent precedent provides confidence that 2,4-difluorobenzamidoxime can be reliably deployed in agrochemical synthesis pipelines with a documented path to biologically active end products.

Agrochemical Discovery Fungicide Synthesis Heterocyclic Chemistry

Validated Application Scenarios for Procuring 2,4-Difluorobenzamidoxime


HDAC6-Selective Inhibitor Lead Optimization

Research teams developing selective HDAC6 inhibitors for oncology or inflammation can source 2,4-difluorobenzamidoxime as a key intermediate for constructing benzohydroxamate-based warheads. The 2,4-difluoro substitution pattern has been empirically shown to confer >101-fold selectivity for HDAC6 over HDAC8 [1], and in optimized spiro-piperidine scaffolds, achieves an HDAC6 IC50 of 24 nM with a 245-fold selectivity window over HDAC1 [2]. This quantitative advantage over the 2,4-dichloro variant (101.5-fold selectivity) makes the 2,4-difluoro compound the rational procurement choice for SAR studies targeting HDAC6 isoform selectivity.

Synthesis of 1,2,4-Oxadiazole Fungicides

Agrochemical discovery groups can utilize 2,4-difluorobenzamidoxime as a precursor for 3-aryl-5-trifluoromethyl-1,2,4-oxadiazole fungicides, a compound class protected by BASF patents (US 6,509,501) and known for broad-spectrum activity against phytopathogenic fungi at low application rates [3]. The amidoxime-to-oxadiazole cyclization is well-established, and the 2,4-difluoro substitution provides an electronically differentiated phenyl ring for SAR exploration. The compound's competitive pricing (£72/5g) supports iterative synthesis of analog libraries .

Physicochemical Property Optimization in Fluorinated Scaffolds

Medicinal chemistry programs requiring precise control over lipophilicity can leverage the lower XLogP3 of 2,4-difluorobenzamidoxime (1.3) versus the 3,4-difluoro isomer (1.4) [4][5]. This difference, though numerically modest, is relevant when optimizing for solubility, plasma protein binding, and CYP-mediated metabolism. The compound's TPSA of 58.6 Ų and two hydrogen bond donors further support its use in designing brain-penetrant or orally bioavailable candidates. Procurement from multiple vendors (Apollo Scientific, Fluorochem, Macklin) ensures supply continuity during iterative design-make-test cycles.

Quote Request

Request a Quote for 2,4-Difluorobenzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.